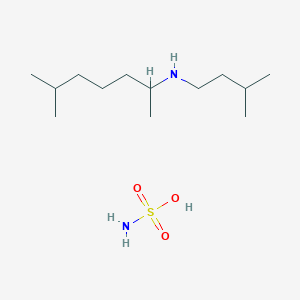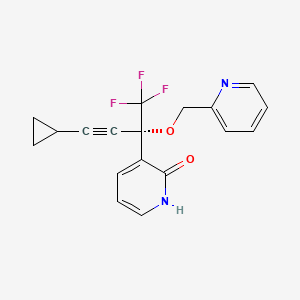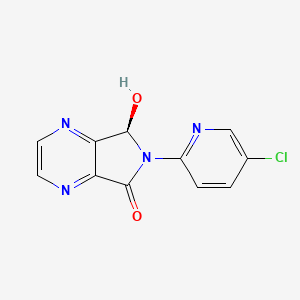
Octamylamine sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octamylamine sulfamate typically involves the reaction of octamylamine with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfamate ester. The process involves the following steps:
Reaction of Octamylamine with Sulfamic Acid: Octamylamine is reacted with sulfamic acid in the presence of a suitable solvent, such as methanol or ethanol.
Temperature Control: The reaction mixture is maintained at a specific temperature, usually around 50-60°C, to facilitate the formation of the sulfamate ester.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and filtration to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Octamylamine sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the sulfamate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include sulfonates, amines, and substituted derivatives of octamylamine .
Wissenschaftliche Forschungsanwendungen
Octamylamine sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It serves as a tool for studying enzyme inhibition, particularly P450 enzymes.
Medicine: Its role as a P450 inhibitor makes it valuable in drug development and pharmacological studies.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations .
Wirkmechanismus
The mechanism of action of octamylamine sulfamate involves the inhibition of P450 enzymes. These enzymes play a crucial role in the metabolism of various substances in the body. By inhibiting these enzymes, this compound can alter the metabolic pathways and affect the breakdown of drugs and other compounds. The molecular targets include the active sites of P450 enzymes, where it binds and prevents the normal enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octamylamine: A related compound with similar structural features but without the sulfamate group.
Octamylamine hydrochloride: Another derivative of octamylamine with a hydrochloride group instead of a sulfamate group.
Uniqueness
Octamylamine sulfamate is unique due to its specific inhibitory action on P450 enzymes, which is not observed in its related compounds. This makes it particularly valuable in studies involving enzyme inhibition and drug metabolism .
Eigenschaften
CAS-Nummer |
96296-56-9 |
|---|---|
Molekularformel |
C13H32N2O3S |
Molekulargewicht |
296.47 g/mol |
IUPAC-Name |
6-methyl-N-(3-methylbutyl)heptan-2-amine;sulfamic acid |
InChI |
InChI=1S/C13H29N.H3NO3S/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;1-5(2,3)4/h11-14H,6-10H2,1-5H3;(H3,1,2,3,4) |
InChI-Schlüssel |
FDRZMEIDDOWJER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)NCCC(C)C.NS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)


![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)



